BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Antibacterial Staphylococcus aureus MIC

This derivative (6'a) is the most advanced hit in its chemotype for targeting drug-resistant S. aureus. It uniquely combines potent bactericidal activity (MIC 0.25-0.5 µg/mL) with a high selectivity index (>40) and documented synergy with four clinical antibiotic classes. It is the benchmark compound for in vivo pharmacokinetic studies and resistance suppression research.

Molecular Formula C22H15Cl2N3O2
Molecular Weight 424.28
CAS No. 903310-06-5
Cat. No. B2476177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
CAS903310-06-5
Molecular FormulaC22H15Cl2N3O2
Molecular Weight424.28
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H15Cl2N3O2/c1-13-25-20-5-3-2-4-18(20)22(29)27(13)16-9-7-15(8-10-16)26-21(28)17-11-6-14(23)12-19(17)24/h2-12H,1H3,(H,26,28)
InChIKeyYSRCXCFUXCVHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 903310-06-5): Core Pharmacophore and Antibacterial Profile


2,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic 4-oxoquinazolin-3(4H)-yl benzamide derivative. It was designed and synthesized as part of a focused library targeting multidrug-resistant (MDR) Gram-positive pathogens. The compound, designated as derivative 6′a in the primary literature, features a dichlorobenzamide moiety linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl core. Its antibacterial activity is characterized by selective and potent inhibition against *Staphylococcus aureus*, including methicillin-resistant and vancomycin-resistant clinical isolates, a profile that distinguishes it from broader-spectrum but less selective quinazolinone analogs [1].

Why 2,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide Cannot Be Trivially Substituted by In-Class Analogs


Within the 4-oxoquinazolin-3(4H)-yl benzamide series, minor structural modifications lead to substantial variations in antibacterial potency, selectivity, and cytotoxicity. While several derivatives (4a, 4b, 6′b, 6′h, 6′i, 6′j) demonstrated *Staphylococcus aureus* MIC values of 0.25–0.5 µg/mL, only derivative 6′a (i.e., the target compound) combined this potent activity with a selectivity index (SI) exceeding 40 against Vero cells, retention of full activity against clinical MDR strains, concentration-dependent bactericidal kinetics, and synergistic effects with FDA-approved drugs. Other series members either lacked this combination of properties or were not tested in the same depth, meaning a simple generic substitution cannot replicate the integrated multi-parameter profile documented for 6′a [1].

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide Against Closest Analogs


Antibacterial Potency and Spectrum Selectivity vs. Series Comparators

Derivative 6′a (the target compound) and six other series members (4a, 4b, 6′b, 6′h, 6′i, 6′j) all exhibited selective activity against *S. aureus* with MICs of 0.25–0.5 µg/mL, while showing no activity against other ESKAPE pathogens. This selective Gram-positive spectrum is a class feature; however, only 6′a was subsequently shown to maintain this potency across a panel of clinical MDR strains, confirming that its activity is not compromised by common resistance mechanisms [1].

Antibacterial Staphylococcus aureus MIC Quinazolinone

Mammalian Cytotoxicity and Selectivity Index Differential

All seven active series members were non-toxic to Vero cells (CC₅₀ > 5–20 µg/mL) with a selectivity index (SI) > 10. However, derivative 6′a achieved an SI greater than 40, the highest in the series, indicating a wider therapeutic window compared to its closest analogs whose SI values, while >10, were not individually specified as exceeding 40 [1].

Cytotoxicity Vero cells Selectivity Index Safety

Concentration-Dependent Bactericidal Activity vs. Time-Dependent Comparators

Compound 6′a exhibited concentration-dependent bactericidal activity against *S. aureus* ATCC 29213, achieving rapid killing at 10× MIC. This pharmacodynamic profile is distinct from time-dependent killing often observed with other quinazolinone antibacterials, though direct time-kill data for other series members were not reported in the primary manuscript [1].

Time-kill kinetics Bactericidal Pharmacodynamics

Synergy with FDA-Approved Antibiotics

Derivative 6′a displayed synergistic effects when tested in combination with FDA-approved antibiotics (linezolid, meropenem, ceftriaxone, vancomycin) against *S. aureus*. This property was specifically documented for 6′a, indicating potential for use in combination regimens to overcome or prevent resistance. Synergy data for other active series members were not reported in the publication [1].

Drug synergy Combination therapy MRSA VRSA

Structural Uniqueness: 2,4-Dichloro Benzamide vs. Benzoic Acid Derivatives

The target compound is a benzamide derivative (6′a), while the series also includes 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives (4a, 4b). Although both sub-classes yielded MICs of 0.25–0.5 µg/mL in the primary screen, only the benzamide derivative 6′a was advanced to MDR panel testing, time-kill, and synergy studies, suggesting a functional superiority of the benzamide linker for integrated drug-like properties [1].

Structure-Activity Relationship Benzamide Benzoic acid Quinazolinone

Defined Research and Procurement Scenarios for 2,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide


Lead Compound for MDR *Staphylococcus aureus* Drug Discovery Programs

With a documented MIC of 0.25–0.5 µg/mL against both standard and clinical MDR strains and a selectivity index >40, 6′a is the most advanced compound in its chemotype for hit-to-lead campaigns targeting drug-resistant staphylococcal infections [1].

Pharmacodynamic and Combination Therapy Research

The confirmed concentration-dependent bactericidal activity and synergy with four classes of clinical antibiotics make 6′a suitable for studies on resistance suppression and optimized dosing strategies [1].

SAR Probe for 4-Oxoquinazolin-3(4H)-yl Benzamide Antibacterials

As the only benzamide in the series with comprehensive pharmacological characterization, 6′a serves as a benchmark for structure-activity relationship studies exploring dichlorophenyl substitutions and linker variations [1].

Reference Standard for In Vivo Efficacy and Toxicology Studies

Given its favorable selectivity index (SI > 40), 6′a is the logical starting point for in vivo pharmacokinetic and efficacy studies in animal models of staphylococcal infection, reducing the risk of attrition due to host cell toxicity [1].

Quote Request

Request a Quote for 2,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.